N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-methylglycine
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Overview
Description
N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-methylglycine is a chemical compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with an isoxazole ring substituted at the 4-position with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-methylglycine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Sulfonylation: The isoxazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Glycine Derivatization: The final step involves the coupling of the sulfonylated isoxazole with N-methylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-methylglycine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Industry: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isoxazole ring may also participate in π-π interactions or hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)valine
- N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)alanine
- N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)leucine
Uniqueness
N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-methylglycine is unique due to its specific substitution pattern on the isoxazole ring and the presence of a methylated glycine moiety. This structural configuration imparts distinct physicochemical properties and biological activities compared to other similar compounds. The compound’s ability to form stable covalent bonds with target proteins and its potential for selective enzyme inhibition make it a valuable tool in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-5-8(6(2)15-9-5)16(13,14)10(3)4-7(11)12/h4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXDBPNCDJDZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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